Lanifibranor vs. Elafibranor: Superior NASH Resolution and Fibrosis Improvement Rates in Phase IIb Trials
Lanifibranor 1200 mg/day achieved NASH resolution without worsening of fibrosis in 49% of patients and fibrosis improvement ≥1 stage without worsening of NASH in 48% of patients in the 24-week Phase IIb NATIVE trial [1]. In contrast, elafibranor 120 mg/day achieved NASH resolution without fibrosis worsening in 19% of patients versus 12% placebo in the 52-week GOLDEN-505 trial, a post-hoc analysis result [2]. Elafibranor's Phase III RESOLVE-IT trial was terminated for futility on the primary endpoint of NASH resolution without fibrosis worsening, whereas lanifibranor has advanced to Phase III (NATiV3) [3]. In a direct comparative analysis of PPAR ligands, lanifibranor demonstrated balanced transactivation of all three PPAR subtypes, whereas elafibranor exhibited minimal PPARγ activation, which may explain the differential clinical outcomes [4].
| Evidence Dimension | NASH resolution without worsening of fibrosis |
|---|---|
| Target Compound Data | 49% (1200 mg/day lanifibranor) and 39% (800 mg/day lanifibranor) |
| Comparator Or Baseline | Elafibranor: 19% (120 mg/day) vs. 12% placebo |
| Quantified Difference | Lanifibranor 1200 mg absolute response rate 30 percentage points higher than elafibranor 120 mg (49% vs. 19%) |
| Conditions | Lanifibranor: 24-week Phase IIb NATIVE trial (n=247); Elafibranor: 52-week Phase IIb GOLDEN-505 trial (n=274) |
Why This Matters
Lanifibranor's substantially higher response rate and confirmed advancement to Phase III provide greater confidence in clinical efficacy and reduce procurement risk compared to elafibranor, which failed Phase III.
- [1] Francque SM, et al. A randomized, controlled trial of the pan-PPAR agonist lanifibranor in NASH. N Engl J Med. 2021;385(17):1547-1558. View Source
- [2] Ratziu V, et al. Elafibranor, an Agonist of the Peroxisome Proliferator-Activated Receptor-α and -δ, Induces Resolution of Nonalcoholic Steatohepatitis Without Fibrosis Worsening. Gastroenterology. 2016;150(5):1147-1159.e5. View Source
- [3] Kamata S, et al. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs. Antioxidants. 2023;12(8):1523. View Source
- [4] Kamata S, et al. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs. Antioxidants. 2023;12(8):1523. View Source
